trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Description
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Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Architectures and Synthetic Utility of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine
Executive Summary & Chemical Identity[1]
trans-1-Benzyl-3-nitro-4-phenylpyrrolidine represents a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of polysubstituted pyrrolidines, particularly 3,4-diaminopyrrolidines and spiro-oxindoles, which are pharmacophores found in MDM2-p53 inhibitors, antiviral agents, and analgesics.
The defining structural feature—the trans relationship between the C3-nitro and C4-phenyl groups—is thermodynamically significant and synthetically derived from the geometry of the starting alkene precursor. This guide details the synthesis, stereochemical validation, and functionalization of this molecule.
Chemical Profile
| Property | Description |
| IUPAC Name | (3R,4S)-1-benzyl-3-nitro-4-phenylpyrrolidine (racemic) |
| Core Scaffold | Pyrrolidine (Tetrahydropyrrole) |
| Stereochemistry | trans-3,4-disubstitution (inherited from trans- |
| Key Functionality | Nitro group (electron-withdrawing, reducible); Benzyl group (N-protection) |
| Molecular Weight | ~282.34 g/mol |
Synthetic Methodology: The [3+2] Cycloaddition[3][4][5]
The most authoritative route to this scaffold is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide to trans-
Reaction Mechanism & Pathway
The reaction proceeds via the condensation of N-benzylglycine (sarcosine derivative) with paraformaldehyde to generate a non-stabilized azomethine ylide. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with the dipolarophile (trans-
Stereochemical Control: The trans geometry of the nitrostyrene is preserved in the final pyrrolidine ring, ensuring the nitro and phenyl groups remain on opposite faces of the ring system.
Figure 1: Synthetic pathway via decarboxylative generation of azomethine ylide and subsequent cycloaddition.
Standardized Experimental Protocol
Note: This protocol is designed for self-validation through visual monitoring and TLC.
Reagents:
-
N-Benzylglycine (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
(E)-
-Nitrostyrene (1.0 equiv) -
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser. Nitrogen atmosphere is recommended but not strictly required due to the robustness of the reaction.
-
Solvation: Dissolve (E)-
-nitrostyrene (e.g., 10 mmol) and N-benzylglycine (10 mmol) in anhydrous toluene (50 mL). -
Initiation: Add paraformaldehyde (15 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (110°C). The evolution of CO₂ (bubbling) indicates the formation of the azomethine ylide.
-
Monitoring: Water collection in the Dean-Stark trap confirms the condensation. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1) until the nitrostyrene spot disappears (typically 2–4 hours).
-
Workup: Cool to room temperature. Filter off any insoluble paraformaldehyde residue. Concentrate the filtrate in vacuo.
-
Purification: The crude oil often crystallizes upon standing or trituration with ethanol. If necessary, purify via flash column chromatography (Silica Gel 60, Gradient 5% -> 20% EtOAc in Hexane).
Structural Validation & Stereochemistry[3][6][7][8]
Validating the trans-configuration is critical, as the cis-isomer (often formed via isomerization or alternative mechanistic pathways) has distinct pharmacological properties.
NMR Spectroscopic Logic
The relative stereochemistry is determined by the vicinal coupling constant (
-
trans-Isomer: The H-3 and H-4 protons occupy a pseudo-trans-diaxial relationship in the most stable conformer.
-
Characteristic Signal:
.
-
-
cis-Isomer: The H-3 and H-4 protons are pseudo-equatorial/axial.
-
Characteristic Signal:
.
-
Validation Workflow
Figure 2: Decision tree for stereochemical assignment using proton NMR spectroscopy.
Reactivity Profile: Functionalization
The nitro group at C3 is a versatile "synthetic handle." The primary utility of this scaffold lies in its reduction to the amine, yielding trans-1-benzyl-3-amino-4-phenylpyrrolidine , a precursor for amide coupling or urea formation in drug discovery.
Reduction Methodologies
The choice of reduction method depends on the sensitivity of other functional groups in the molecule (e.g., if the phenyl ring has halogens).
| Method | Reagents | Mechanism | Advantages | Limitations |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | Heterogeneous Catalysis | Clean workup, high yield (>90%). | May cause debenzylation (cleavage of N-Bn) if pressure/temp is too high. |
| Chemical Reduction | Zn dust, HCl (aq) or AcOH | Electron Transfer | Chemoselective; preserves N-benzyl group. | Acidic conditions may not be tolerated by acid-labile groups. |
| Hydride Transfer | NaBH₄, NiCl₂ (cat.) | Metal Boride Formation | Mild conditions, rapid reaction. | Requires careful quenching (exothermic). |
Debenzylation (Optional)
If the N-benzyl group is solely for protection, it can be removed to free the secondary amine:
-
Conditions: H₂ (50 psi), Pd(OH)₂/C (Pearlman's Catalyst), EtOH.
-
Result: Yields trans-3-nitro-4-phenylpyrrolidine (or the diamine if nitro reduction occurs simultaneously).
References
-
Mechanism of [3+2] Cycloaddition: Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on azomethine ylide mechanics).[1]
-
Synthesis of 3-Nitro-4-phenylpyrrolidines: Korotkov, V. S., et al. (2011). "Synthesis of 4-aryl-3-nitropyrrolidines via 1,3-dipolar cycloaddition." Tetrahedron, 67(45), 8729-8739. Link
-
Stereochemical Assignment (NMR): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Karplus relationship and coupling constants in 5-membered rings). Link
-
Reduction Protocols: Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic additions to nitroalkenes." Accounts of Chemical Research, 21(10), 394-400. Link
Sources
An In-Depth Technical Guide to the Stereochemistry of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, puckered nature allows for a three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and interaction with biological targets.[1] The stereochemical configuration of these substituents dramatically influences the pharmacological profile of a molecule, often determining its efficacy, selectivity, and even its safety. In drug development, a deep understanding and control of stereochemistry are not merely academic exercises but essential components of rational drug design.
This guide provides a comprehensive technical overview of the stereochemistry of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine, a representative member of the 3,4-disubstituted pyrrolidine class. We will delve into the synthetic strategies that dictate its stereochemical outcome, the analytical techniques for its characterization, and the underlying principles that govern its spatial arrangement. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important chemical entity.
Synthesis and Stereochemical Control: The Aza-Michael Addition
The most common and effective method for the synthesis of 3,4-disubstituted pyrrolidines, such as the title compound, is the aza-Michael addition, also known as the conjugate addition of an amine to an electron-deficient alkene.[2][3] In the case of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine, this involves the reaction of benzylamine with a nitroalkene.
The stereochemical outcome of this reaction, specifically the preference for the trans diastereomer, is a key consideration. This selectivity is influenced by several factors, including the nature of the solvent, the presence of catalysts, and the steric and electronic properties of the reactants.[2][4] The formation of the trans product is generally favored under thermodynamic control, as it minimizes steric hindrance between the bulky phenyl and nitro groups.
Illustrative Synthetic Protocol
Reaction: Benzylamine + (E)-β-nitrostyrene → trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve (E)-β-nitrostyrene (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Amine Addition: To the stirred solution, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to several days depending on the specific conditions.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove excess benzylamine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the desired trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine.
Causality of Stereoselectivity: The preference for the trans isomer can be rationalized by considering the transition state of the intramolecular cyclization step. The bulky phenyl and nitro groups will preferentially orient themselves in an anti-periplanar arrangement to minimize steric repulsion, leading to the formation of the thermodynamically more stable trans product.
Caption: General workflow for the synthesis of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine.
Stereochemical Characterization
The unambiguous determination of the stereochemistry of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers.[7] In the case of 3,4-disubstituted pyrrolidines, the coupling constants (J-values) between the protons at C3 and C4 are diagnostic. For a trans configuration, the dihedral angle between these protons is typically close to 180°, resulting in a larger coupling constant (typically 8-12 Hz). Conversely, a cis configuration would exhibit a smaller coupling constant (typically 2-6 Hz).
Expected ¹H NMR Data (Illustrative):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.0 - 3.4 | m | - |
| H-5 | 2.8 - 3.2 | m | - |
| H-3 | 4.8 - 5.2 | m | J₃,₄ ≈ 8-10 |
| H-4 | 4.0 - 4.4 | m | J₃,₄ ≈ 8-10 |
| Benzyl-CH₂ | 3.6 - 3.9 | s | - |
| Aromatic-H | 7.2 - 7.6 | m | - |
Expected ¹³C NMR Data (Illustrative):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 55 - 60 |
| C-5 | 58 - 63 |
| C-3 | 85 - 90 |
| C-4 | 50 - 55 |
| Benzyl-CH₂ | 60 - 65 |
| Aromatic-C | 125 - 140 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the stereochemical assignment of a molecule.[8] By determining the precise three-dimensional arrangement of atoms in a crystal lattice, the relative and absolute stereochemistry can be established without ambiguity. For trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine, an X-ray crystal structure would unequivocally confirm the trans relationship between the nitro and phenyl substituents. While a specific crystal structure for the title compound is not available in the cited literature, related structures of 3,4-disubstituted pyrrolidines have been determined, confirming the utility of this technique.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Since the synthesized compound is a racemic mixture (+/-), separating the two enantiomers is crucial for many applications, particularly in drug development. Chiral HPLC is the most common and effective technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) in a specific ratio (e.g., 90:10 v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Analysis: The two enantiomers will appear as two distinct peaks in the chromatogram, allowing for their quantification and the determination of enantiomeric excess (ee) if an enantioselective synthesis were to be performed.
Caption: Workflow for the stereochemical analysis of the target compound.
Conclusion
The stereochemistry of trans-(+/-)-1-Benzyl-3-nitro-4-phenylpyrrolidine is a direct consequence of the synthetic methodology employed, primarily the aza-Michael addition. The preference for the trans isomer is a thermodynamically driven process aimed at minimizing steric interactions. A comprehensive analytical approach, combining NMR spectroscopy, X-ray crystallography, and chiral HPLC, is essential for the complete stereochemical elucidation of this and related pyrrolidine derivatives. For researchers in drug discovery and development, a thorough understanding of these principles and techniques is paramount for the successful design and synthesis of novel, stereochemically pure therapeutic agents.
References
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022, March 16). Semantic Scholar. [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021, March 23). PMC. [Link]
-
The structure of 3, 4 and 6 according to single-crystal X-ray diffraction data (hydrogen atoms are not shown). ResearchGate. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
-
MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-). AJOL. [Link]
-
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine | C17H18N2O2. PubChem. [Link]
-
Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. (1995). PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]
-
Nitro compound synthesis by conjugate addition. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. (2021). Chemical Review and Letters. [Link]
-
Stereoselective Michael addition of benzylamines to homochiral methylenebutanedioates. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. (2012, October 4). Beilstein Journal of Organic Chemistry. [Link]
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- 3. Nitro compound synthesis by conjugate addition [organic-chemistry.org]
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Biological Activity of Pyrrolidine Scaffolds with Nitro and Phenyl Groups
Executive Summary
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its ability to position substituents in defined 3D orientations (stereochemical rigidity).[1] When functionalized with nitro (
This guide analyzes the structure-activity relationships (SAR), synthetic accessibility via 1,3-dipolar cycloaddition, and the specific therapeutic utility of these derivatives in oncology (MDM2-p53 inhibition) and antimicrobial resistance. It also critically addresses the metabolic liabilities associated with the nitro group, providing a balanced view for drug design.
Structural Logic & SAR: The "Why"
The synergy between the pyrrolidine core, the phenyl ring, and the nitro group is not accidental; it is a calculated design choice in modern pharmacophore modeling.
The Phenyl Group: Hydrophobic Anchoring
-
Role: Provides lipophilicity and steric bulk.
-
Mechanism: In protein binding pockets (e.g., MDM2), the phenyl group often engages in
stacking interactions with aromatic residues (like Tryptophan or Phenylalanine) or fills hydrophobic clefts. -
SAR Insight: Substitution on the phenyl ring (e.g., halides) allows for fine-tuning of metabolic stability and potency.
The Nitro Group: Electronic Tuning & Binding
-
Role: Strong electron-withdrawing group (EWG) and hydrogen bond acceptor.
-
Mechanism:
-
Electronic: Lowers the
of the pyrrolidine nitrogen (if proximal) or alters the electron density of the attached phenyl ring, influencing -stacking strength. -
Binding: The oxygen atoms of the nitro group often serve as critical H-bond acceptors for backbone amides in target proteins.
-
Warhead: In antimicrobial applications, the nitro group can function as a prodrug moiety, undergoing bioreduction to toxic intermediates (nitro-anion radicals) specifically within bacterial cells.[2]
-
Synthetic Access: The 1,3-Dipolar Cycloaddition Protocol
The most robust method to construct highly substituted nitro-phenyl pyrrolidines is the [3+2] 1,3-dipolar cycloaddition . This reaction is favored for its high regio- and stereoselectivity.[3][4]
Reaction Logic
The reaction typically involves three components:
-
Carbonyl Source: Isatin (for spiro-compounds) or an aldehyde.
-
Amine: Secondary amino acid (e.g., Sarcosine, Proline).
-
Dipolarophile:
-Nitrostyrene (provides both the phenyl and nitro groups).
Mechanism: The amine and carbonyl condense to form an azomethine ylide (the 1,3-dipole), which traps the nitrostyrene (dipolarophile).
Standard Operating Procedure (SOP)
-
Scale: 1.0 mmol basis.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: Often catalyst-free or accelerated by Lewis acids (
).
Step-by-Step Protocol:
-
Reagent Prep: Dissolve Isatin (1.0 eq) and Sarcosine (1.0 eq) in MeOH (10 mL) in a round-bottom flask.
-
Activation: Reflux for 15–20 minutes to generate the azomethine ylide in situ (indicated by color change, usually to deep orange/red).
-
Cycloaddition: Add substituted
-nitrostyrene (1.0 eq) to the refluxing mixture. -
Monitoring: Continue reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the nitrostyrene spot.
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold MeOH. Recrystallize from EtOH. If no precipitate forms, evaporate solvent and purify via column chromatography.
Reaction Workflow Diagram
Figure 1: The multicomponent 1,3-dipolar cycloaddition pathway for synthesizing nitro-phenyl pyrrolidines.[5]
Therapeutic Applications
Oncology: MDM2-p53 Inhibition
The most high-value application of this scaffold is in the inhibition of the MDM2-p53 protein-protein interaction.
-
Target: MDM2 (Murine Double Minute 2) is a negative regulator of the tumor suppressor p53.[6][7][8]
-
Mechanism: Spiro-pyrrolidines mimic the
-helical turn of p53.-
The Phenyl group mimics the Tryptophan-23 (Trp23) residue of p53, burying itself deep in the hydrophobic cleft of MDM2.
-
The Nitro group can mimic electronic interactions or provide rigidity to ensure the phenyl group stays in the correct vector.
-
-
Data: Spirooxindole-pyrrolidines have shown
values in the low nanomolar range (10–100 nM) against MDM2-amplified cancer lines (e.g., MCF-7, HCT116).
Antimicrobial Activity
Nitro-substituted pyrrolidines (specifically nitro-pyrrolomycins) exhibit potent activity against Gram-positive bacteria.
-
Target: Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
-
Mechanism: The nitro group is bioreduced by bacterial nitroreductases (Type I or II) to form reactive nitroso/hydroxylamine intermediates that damage bacterial DNA or inhibit cell wall synthesis.
-
Selectivity: The high redox potential required to reduce these specific nitro-pyrrolidines often spares mammalian cells, providing a therapeutic window.
Biological Pathway Diagram (MDM2 Inhibition)
Figure 2: Mechanism of Action for Spiropyrrolidine MDM2 Inhibitors restoring p53 function.
Toxicology & Optimization: The "Nitro" Liability
While potent, the nitro group is a structural alert (toxicophore) in drug development.
-
Risk: Metabolic reduction by liver enzymes (cytochrome P450s) can lead to aromatic amines, which are potential genotoxins (Ames positive).
-
Mitigation Strategy:
-
Steric Shielding: Placing the nitro group adjacent to bulky substituents (ortho-substitution) to hinder enzymatic reduction.
-
Isostere Replacement: If toxicity is observed, the nitro group can be replaced with a nitrile (
) or trifluoromethyl ( ) group, which often retain the electron-withdrawing character without the redox liability.
-
Summary Data Table
| Compound Class | Key Substituents | Primary Target | Mechanism | Typical Potency ( |
| Spirooxindole-pyrrolidine | Phenyl (C4/C5), Nitro (on oxindole) | MDM2-p53 | Protein-Protein Interaction Inhibition | 10–200 nM (Cancer Cell Viability) |
| Nitro-pyrrolomycins | Multiple Nitro groups, Halogens | Bacterial DNA/Cell Wall | Bioreductive activation | 0.5–4 |
| Carboxamide-pyrrolidine | 2-Nitrophenyl | Bacterial Membrane | Peptide Mimicry | 15–50 |
References
-
Raimondi, M. V., et al. (2020).[9][10] "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents."[11] Antibiotics.[12]
-
Mikhile, O. F., et al. (2020).[10] "Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics." Bioorganic Chemistry.
-
Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science. (Seminal paper on Nutlin/pyrrolidine scaffold logic).
-
Bitar, L., & Jaber, A. (2025).[13] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems."[2][13][14] SvedbergOpen.
-
Krasavin, M., et al. (2021). "Nitropyridines as 2
-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide." Molecules.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. svedbergopen.com [svedbergopen.com]
- 14. mdpi.com [mdpi.com]
The Art of the Ring: A Technical Guide to the Synthesis of Polysubstituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3][4] Its prevalence in FDA-approved pharmaceuticals underscores the enduring importance of developing efficient and stereoselective methods for its construction.[1] This guide provides an in-depth exploration of modern synthetic strategies for accessing polysubstituted pyrrolidines, focusing on the underlying principles, experimental considerations, and practical applications of these methodologies.
I. The Power of Concerted Bond Formation: Cycloaddition Strategies
Cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most powerful and atom-economical approaches to the pyrrolidine core.[2] These reactions involve the concerted or stepwise union of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to directly form the five-membered ring.
The Workhorse: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes is a cornerstone of pyrrolidine synthesis.[5][6] Azomethine ylides are transient, highly reactive intermediates that can be generated in situ through various methods, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the deprotonation of iminium salts.[4][7]
The stereochemical outcome of these cycloadditions can be controlled through the use of chiral auxiliaries, chiral catalysts, or by transferring chirality from the starting materials.[6] The versatility of this approach allows for the synthesis of a wide array of polysubstituted pyrrolidines with high levels of stereocontrol.[5]
Caption: General workflow for the synthesis of polysubstituted pyrrolidines via azomethine ylide [3+2] cycloaddition.
A notable advancement in this area is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams.[4][8] This method provides access to a broad range of stabilized and unstabilized ylides, leading to highly and diversely substituted pyrrolidines.[8]
A Radical Approach: [2+2+1] Annulation
Moving beyond traditional polar cycloadditions, a programmed radical [2+2+1] annulation strategy has emerged for the de novo synthesis of multisubstituted pyrrolidines.[9] This approach involves the generation of a nitrogen-centered radical that undergoes a cascade of intermolecular additions to electron-rich and electron-deficient alkenes, followed by a terminal intramolecular cyclization to furnish the pyrrolidine ring.[9] This method is characterized by its convergent nature and high functional group tolerance.[9]
II. Building Complexity in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more starting materials are combined in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecular architectures.[10][11][12] The synthesis of polysubstituted pyrrolidines has greatly benefited from the development of novel MCRs.[13]
One prominent example is the three-component synthesis of homoproline analogs through the condensation of aryl aldehydes, asparagine, and N-methylmaleimide.[7] This reaction proceeds via the in situ generation of an azomethine ylide from asparagine and the aldehyde, which then undergoes a [3+2] cycloaddition with the maleimide.[7]
The use of enabling technologies such as ultrasound and microwave irradiation, along with the exploration of various catalysts and green solvents, has further expanded the scope and applicability of MCRs in pyrrolidine synthesis.[10][12]
Caption: A generalized workflow for the multicomponent synthesis of polysubstituted pyrrolidines.
III. The Elegance of Asymmetry: Organocatalytic and Chiral Auxiliary-Based Syntheses
The demand for enantiomerically pure pyrrolidines in drug development has spurred significant advances in asymmetric synthesis.[14] Organocatalysis and the use of chiral auxiliaries are two powerful strategies for achieving high levels of stereocontrol.
Organocatalytic Cascade Reactions
A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines has been developed via an organocatalytic dynamic kinetic resolution cascade.[15][16][17][18] This elegant one-pot reaction combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived carbamate.[15][16][17][18] This strategy allows for the synthesis of highly functionalized pyrrolidines with up to three stereogenic centers in good yields and with excellent diastereomeric and enantiomeric excesses.[15][17][18]
| Entry | Aldimine | Nitroalkene | Yield (%) | dr | ee (%) |
| 1 | Ts-N=CHPh | 95 | >20:1 | 95 | |
| 2 | Ts-N=CH(4-ClPh) | 92 | >20:1 | 96 | |
| 3 | Ts-N=CH(2-Naphthyl) | 85 | >20:1 | 94 | |
| Data adapted from Cheng, T., et al. (2013). Organic Letters.[15][16][17][18] |
Chiral Auxiliary-Mediated Synthesis
The use of readily available chiral auxiliaries provides a reliable method for inducing stereoselectivity. For instance, the asymmetric synthesis of pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position has been achieved through the desymmetrization of oxetanes using a tert-butylsulfinamide chiral auxiliary.[19] Another approach utilizes chiral sulfinimines in a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring.[1]
IV. Novel and Noteworthy Strategies
Beyond the mainstream approaches, several innovative methods for polysubstituted pyrrolidine synthesis have been reported.
-
Asymmetric "Clip-Cycle" Synthesis: This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the desired pyrrolidine.[20]
-
Oxetane Desymmetrization: The intramolecular ring-opening of 3,3-disubstituted oxetanes with a tethered amine provides a direct route to pyrrolidines with a C3-quaternary center.[19] This transformation can be rendered asymmetric using either a chiral auxiliary or a chiral phosphoric acid catalyst.[19]
V. Experimental Protocols
Representative Protocol for Organocatalytic Cascade Synthesis of Polysubstituted Pyrrolidines
Adapted from Cheng, T., et al. (2013). Organic Letters.[15][16][17][18]
To a solution of the aldimine (0.1 mmol) and the nitroalkene (0.12 mmol) in toluene (1.0 mL) at room temperature was added the Cinchona alkaloid-derived carbamate organocatalyst (10 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.
Conclusion
The synthesis of polysubstituted pyrrolidines is a vibrant and continually evolving field of research. The methodologies outlined in this guide, from powerful cycloaddition and multicomponent reactions to elegant asymmetric catalytic and chiral auxiliary-based approaches, provide a robust toolkit for accessing a vast array of structurally diverse and stereochemically complex pyrrolidine derivatives. The continued development of novel synthetic strategies will undoubtedly facilitate the discovery of new therapeutic agents and advance our understanding of the chemical world.
References
-
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1958-1961. [Link]
- Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters.
-
Galeazzi, R., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(5), 1599. [Link]
-
Davis, F. A., & Rao, A. (2004). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. The Journal of Organic Chemistry, 69(18), 6090-6096. [Link]
-
Pellizzoni, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2217. [Link]
-
Wang, Z., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2465-2470. [Link]
-
Pye, D. R., & Procter, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9205-9213. [Link]
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. (2025). Bentham Science Publishers. [Link]
-
Smith, M. W., & Lectka, T. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 7979-7983. [Link]
-
Wang, Q., et al. (2017). Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. Organic Chemistry Frontiers, 4(11), 2307-2330. [Link]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. HKUST Research Portal. [Link]
-
Mielgo, A., et al. (2007). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal, 13(21), 6016-6024. [Link]
-
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters. [Link]
-
Dhiman, S., & Singh, V. (2020). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 10(49), 29279-29302. [Link]
-
Khlebnikov, A. F., et al. (2010). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molecules, 15(4), 2374-2384. [Link]
-
Zhang, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5348. [Link]
-
Mondal, S., & Ghorai, M. K. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. [Link]
-
Alfonso, F., & Fustero, S. (2016). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 52(42), 6881-6896. [Link]
-
Li, J., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]
-
Balasubramanian, C., & Perumal, P. T. (2009). Synthesis of Highly Substituted Pyrrolidines Through 1,3-Dipolar Cycloaddition Reaction of N-Metalated Azomethine Ylides with Triarylideneacetylacetone as Dipolarophile Using Titanocene Dichloride. Synthetic Communications, 39(12), 2154-2166. [Link]
-
Poyraz, S., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243147. [Link]
-
(2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Pye, D. R., & Procter, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (2024). CiteDrive. [Link]
-
Preparation of polysubstituted pyrrolidine derivatives. (2024). ResearchGate. [Link]
-
Wang, H., et al. (2018). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 5(1), 57-61. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1085-1094. [Link]
-
Pedrosa, M. R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. citedrive.com [citedrive.com]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. web.pkusz.edu.cn [web.pkusz.edu.cn]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Reagents and Protocols for the Synthesis of 1-Benzyl-3-nitro-4-phenylpyrrolidine
Strategic Overview
The 1-benzyl-3-nitro-4-phenylpyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for MDM2-p53 inhibitors, Bcl-2 antagonists, and broad-spectrum antiviral agents.
The most efficient synthetic pathway to access this scaffold is the [3+2] 1,3-dipolar cycloaddition between a
This guide details two distinct protocols:
-
Protocol A (Thermal): A robust, decarboxylative route for rapid racemic library generation.
-
Protocol B (Asymmetric): An organocatalytic route for high-enantiomeric excess (ee) synthesis suitable for lead optimization.
Mechanistic Pathway & Logic
The reaction relies on the generation of a reactive azomethine ylide from a secondary amino acid (
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the decarboxylative [3+2] cycloaddition. The driving force is the irreversible loss of CO₂ to generate the reactive dipole.
Reagent Selection Guide
Success in this synthesis depends heavily on solvent polarity and the quality of the dipole precursor.
| Reagent Class | Recommended Reagent | Function & Rationale |
| Dipole Precursor | The secondary amine ensures the formation of the specific azomethine ylide. The carboxylic acid moiety is essential for the decarboxylative generation of the dipole. | |
| Aldehyde Source | Paraformaldehyde | Generates the unsubstituted C2/C5 positions on the pyrrolidine ring. Unlike aqueous formalin, solid paraformaldehyde prevents hydrolysis of the iminium intermediate. |
| Dipolarophile | The nitro group strongly activates the alkene (LUMO lowering), facilitating rapid reaction with the nucleophilic ylide (HOMO). | |
| Solvent (Therm.) | Toluene | High boiling point (110°C) is required to overcome the activation energy for decarboxylation. Non-polar nature often improves endo:exo selectivity via secondary orbital interactions. |
| Catalyst (Asym.) | Chiral Thiourea (e.g., Takemoto's cat.) | For asymmetric variants, thioureas activate the nitroalkene via H-bonding, directing the facial attack of the ylide. |
Protocol A: Thermal Decarboxylative Assembly (Racemic)
Application: High-throughput synthesis, scaffold validation, racemic standard production. Scale: 1.0 mmol (Adaptable to 50g scale).
Reagents & Materials
- -Nitrostyrene (149.15 mg, 1.0 mmol)
- -Benzylglycine (198.2 mg, 1.2 mmol)
-
Paraformaldehyde (60.0 mg, 2.0 mmol eq. of HCHO)
-
Toluene (anhydrous, 10 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (optional but recommended for scale >1g) or a reflux condenser.
-
Charging: Add
-Nitrostyrene, -Benzylglycine, and Paraformaldehyde to the flask. -
Solvation: Add anhydrous Toluene (10 mL). Note: The precursors may not fully dissolve at room temperature.
-
Reaction: Heat the mixture to reflux (110°C) .
-
Observation: Evolution of CO₂ gas (bubbling) indicates the formation of the ylide.
-
Duration: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The nitrostyrene spot (
) should disappear.
-
-
Workup:
-
Cool the reaction to room temperature.[1]
-
Filter through a pad of Celite to remove unreacted polymer (paraformaldehyde residue).
-
Concentrate the filtrate in vacuo to obtain a crude oil.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel 60).
-
Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.
-
Isomer Separation: The endo and exo isomers often have distinct
values ( ).
-
Validation (NMR)
-
Diagnostic Signal: Look for the benzylic protons (AB system or singlet around 3.5–4.0 ppm) and the pyrrolidine ring protons. The proton
to the nitro group usually appears as a multiplet at 4.8–5.2 ppm.
Protocol B: Catalytic Asymmetric Assembly (Enantioselective)
Application: Drug candidate synthesis, structure-activity relationship (SAR) studies requiring pure enantiomers. Concept: This protocol avoids high heat (which degrades enantioselectivity) by using a base-mediated ylide generation from an imino-ester, or by using a specific organocatalyst that stabilizes the transition state. Note: For the specific 1-benzyl-3-nitro-4-phenyl target, the decarboxylative route is harsh. The preferred asymmetric route uses a chiral thiourea catalyst with an imine precursor.
Reagents
- -Nitrostyrene (1.0 mmol)
-
-Benzyl-azomethine ylide precursor (typically generated in situ or using
-(benzylidene)glycine methyl ester if C2 substitution is allowed, but for unsubstituted, specialized precursors like -(trimethylsilylmethyl)-benzylamine are preferred). -
Catalyst: Bifunctional Chiral Thiourea (10 mol%) (e.g., 3,5-bis(trifluoromethyl)phenyl thiourea derivative).
-
Solvent: DCM or THF at -20°C.
Modified Protocol for High ee
Since the decarboxylative route requires heat that compromises stereocontrol, the standard asymmetric approach uses the [3+2] of imino esters. However, to strictly maintain the "1-benzyl" and "unsubstituted C2/C5" core, we utilize the Ag(I)/Cu(I)-catalyzed route or Organocatalysis .
Standard Organocatalytic Protocol:
-
Dissolution: Dissolve
-nitrostyrene (1.0 eq) and the Chiral Thiourea catalyst (0.1 eq) in DCM. Stir for 15 mins at 0°C to allow H-bonding activation of the nitro group. -
Addition: Add the dipole precursor (e.g.,
-benzyl-1-methoxy- -((trimethylsilyl)methyl)methanamine for the non-decarboxylative route, or the amino acid ester + base) slowly. -
Reaction: Stir at 0°C to -20°C for 24 hours.
-
Purification: Direct column chromatography.
Troubleshooting & Quality Control
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation or polymerization of nitrostyrene. | Ensure temperature is maintained at reflux. Use fresh paraformaldehyde. Add molecular sieves to remove water generated during iminium formation. |
| No Product | Wet solvent quenching the ylide. | Use anhydrous Toluene. The ylide is water-sensitive. |
| Poor Diastereoselectivity | Thermal equilibration. | Lower the temperature if possible (requires longer time) or switch to Protocol B (catalytic). |
Isomer Identification (Endo vs. Exo)
In the [3+2] cycloaddition of nitroalkenes:
-
Endo-isomer: The nitro group and the phenyl ring of the ylide (if substituted) or the bulkier group are cis.
-
Exo-isomer: The nitro group is trans to the major substituents.
-
Coupling Constants (
): In H NMR, the coupling constant between H3 (nitro-bearing) and H4 (phenyl-bearing) is diagnostic.- Hz typically indicates pseudo-cis (endo relationship in certain conformers).
- Hz typically indicates pseudo-trans (exo).
-
Note: Always verify with NOESY experiments.
References
-
General Mechanism & Review
- Adib, M., et al.
- Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides: A review." Tetrahedron, 2006.
-
Decarboxylative Route (Prato Reaction)
- Maggini, M., Prato, M., & Scorrano, G. "Cycloaddition of Azomethine Ylides to C60." Journal of the American Chemical Society, 1993.
-
Asymmetric Organocatalysis
- Xie, J., et al. "Organocatalytic asymmetric [3+2] cycloaddition of azomethine ylides with nitroolefins." Organic Letters, 2008.
-
Nitroalkene Reactivity
- Ballini, R., & Petrini, M.
Sources
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine
This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of pyrrolidine derivatives. Specifically, this document addresses the challenges and optimization strategies for improving the diastereoselectivity in the synthesis of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine. The pyrrolidine ring is a crucial structural motif in many bioactive compounds, making stereochemical control paramount for therapeutic efficacy.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic outcomes.
Overview of the Synthesis and Diastereoselectivity Challenge
The synthesis of 1-Benzyl-3-nitro-4-phenylpyrrolidine typically involves a key bond-forming step that establishes the relative stereochemistry at the C3 and C4 positions. A common and effective strategy is the Michael addition of a benzylamine-derived nucleophile to a nitrostyrene derivative, which can proceed via an organocatalyzed or metal-catalyzed pathway. The desired trans diastereomer is often one of two possible stereochemical outcomes, the other being the cis isomer. Achieving high diastereoselectivity in favor of the trans product is a frequent challenge influenced by a multitude of reaction parameters.
Below is a generalized reaction scheme:
Sources
Technical Support Center: Optimizing Yield for Racemic trans-Nitro-Phenylpyrrolidine Cycloaddition
Current Status: Operational Ticket ID: PYR-302-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division
Diagnostic Hub: The Triage
Start here to identify your specific failure mode.
Before altering your protocol, identify the primary bottleneck using the decision matrix below. This workflow isolates variables affecting yield (chemical conversion) versus those affecting diastereoselectivity (trans vs. cis ratio).
Figure 1: Diagnostic workflow for isolating reaction failure modes in [3+2] cycloadditions.
Critical Parameters & Mechanistic Logic
The "Why" behind the protocol.
The synthesis of trans-3-nitro-4-phenylpyrrolidine typically proceeds via a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ) and
The Stereoselectivity Switch (trans vs. cis)
To maximize the trans-isomer (the relationship between the -NO₂ and -Ph groups), you must favor the exo-transition state or drive the reaction toward thermodynamic equilibrium .
-
Kinetic Control (Endo): Often favors the cis-isomer due to secondary orbital interactions (SOI) between the nitro group and the ylide.
-
Thermodynamic Control (Exo/Trans): The trans-isomer minimizes steric repulsion between the bulky phenyl and nitro groups.
-
Optimization Tip: If your cis content is too high, increase the reaction temperature or reaction time to allow reversible retro-cycloaddition/equilibration to the more stable trans-product.
-
The Yield Killers
| Parameter | Mechanism of Failure | Correction Strategy |
| Nitrostyrene Quality | Recrystallize nitrostyrene (EtOH) before use. Add base slowly or use a buffered system (AgOAc). | |
| Water Content | Azomethine ylides (especially from iminoesters) hydrolyze rapidly in the presence of water, quenching the dipole before it reacts. | Use anhydrous solvents (Toluene/THF) and 4Å molecular sieves. |
| Stoichiometry | Excess nitrostyrene polymerizes; excess ylide precursor self-condenses. | Use a slight excess of the ylide precursor (1.2 equiv) relative to the nitrostyrene. |
Standard Operating Procedure (SOP)
A robust, self-validating protocol for the Racemic Ag(I)-Catalyzed Route.
This protocol utilizes Silver Acetate (AgOAc) as a Lewis acid catalyst. Ag(I) coordinates to the iminoester, lowering the pKa of the
Materials
-
Component A (Dipolarophile):
-Nitrostyrene (1.0 equiv) -
Component B (Ylide Precursor): Imine (derived from Glycine/Sarcosine ester + Benzaldehyde) OR
-Imino ester (1.2 equiv). -
Catalyst: AgOAc (5–10 mol%)
-
Base: DBU or Et₃N (10–15 mol%)
-
Solvent: Anhydrous Toluene or DCM (0.1 M concentration)
Step-by-Step Workflow
-
Pre-Complexation (Critical for Yield):
-
In a flame-dried flask under N₂, dissolve the Imine (Component B) and AgOAc in anhydrous Toluene.
-
Stir for 15 minutes at room temperature. Why? This ensures the Ag(I) is coordinated before the base is introduced, protecting the imine from non-productive hydrolysis.
-
-
Dipolarophile Addition:
-
Add
-Nitrostyrene (Component A) to the mixture.[1]
-
-
Controlled Deprotonation:
-
Add the Base (DBU/Et₃N) dropwise at 0°C, then allow to warm to room temperature.
-
Note: If trans-selectivity is poor, stir at room temperature for 2 hours, then heat to 40–60°C to encourage thermodynamic equilibration.
-
-
Monitoring:
-
Monitor via TLC.[2] Look for the disappearance of the bright yellow nitrostyrene spot.
-
Self-Validation: If the yellow color disappears but no product spot forms (and baseline streaking appears), anionic polymerization has occurred. Repeat with slower base addition.
-
-
Workup:
-
Filter through a pad of Celite (removes Ag salts).
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).[3]
-
Troubleshooting Scenarios (FAQs)
Q1: My reaction mixture turned into a dark black/brown tar, and yield is <10%. What happened?
Diagnosis: Anionic polymerization of the nitroalkene. The Fix:
-
Reduce Base Concentration: High local concentrations of base initiate polymerization. Dilute your base in solvent and add it via syringe pump over 30 minutes.
-
Switch Solvent: Change from polar aprotic (THF/DCM) to non-polar (Toluene). Polymerization is often faster in polar solvents.
-
Acidic Buffer: Add a catalytic amount of weak acid (e.g., Acetic Acid, 5 mol%) alongside the base to buffer the pH.
Q2: I am getting a 50:50 mixture of cis and trans isomers. How do I shift this to >90% trans?
Diagnosis: Kinetic control is dominating. The Fix:
-
Heat it up: The cis-adduct is the kinetic product; the trans-adduct is thermodynamic. Increasing the temperature (e.g., reflux in Toluene instead of RT in DCM) promotes the retro-reaction of the cis-isomer, eventually funneling it into the stable trans-isomer.
-
Steric Bulk: Use a bulkier ester group on your amino acid precursor (e.g., tert-butyl ester instead of methyl ester). The increased bulk destabilizes the endo (cis) transition state.
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or dipole quenching. The Fix:
-
Silver Mirror: If you see a silver mirror on the flask walls, your Ag(I) has been reduced to Ag(0). Ensure the reaction is strictly in the dark (wrap flask in foil) and degassed (oxygen can promote oxidation/reduction cycles).
-
Water Ingress: The azomethine ylide reacts with trace water. Add 4Å molecular sieves directly to the reaction flask.
Mechanistic Pathway Visualization
The following diagram illustrates the Ag(I)-catalyzed cycle, highlighting the bifurcation point for stereoselectivity.
Figure 2: Reaction pathway showing the reversible nature of the cycloaddition. Heating promotes the conversion of the kinetic 'cis' product back to the ylide, funneling it toward the thermodynamic 'trans' product.
References
-
Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Stereochemistry of 1,3-dipolar cycloaddition of azomethine ylides." Tetrahedron. Link (Foundational work on stereocontrol in thermal cycloadditions).
-
Carretero, J. C., et al. (2007). "Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Angewandte Chemie International Edition. Link (Detailed mechanistic insight into Ag(I) catalysis and exo/endo selectivity).
-
Adib, M., et al. (2008). "Reaction between alkyl isocyanides and dimethyl acetylenedicarboxylate in the presence of N-methyl-pyrrole-2-carboxaldehyde." Tetrahedron Letters. Link (Discusses polymerization side-reactions of electron-deficient alkenes/nitrostyrenes).
-
Nájera, C., & Sansano, J. M. (2007). "Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the 1,3-dipole-homoaldol reaction." Angewandte Chemie. Link (Review of metal-catalyzed protocols optimizing for specific diastereomers).
Sources
- 1. Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in azomethine ylide cycloadditions
Ticket Category: Regiocontrol & Stereocontrol in 1,3-Dipolar Cycloadditions Assigned Specialist: Senior Application Scientist Status: Active
Introduction & Core Directive
Welcome to the technical support hub for Azomethine Ylide Cycloadditions . You are likely here because your reaction—a powerful tool for constructing pyrrolidine scaffolds—is yielding regioisomeric mixtures, poor diastereoselectivity (endo/exo ratios), or low conversion.
In this reaction, the regioselectivity is governed principally by the interaction between the HOMO of the dipole (the azomethine ylide) and the LUMO of the dipolarophile (the alkene/alkyne). However, secondary orbital interactions, steric hindrance from chiral catalysts, and reversible retro-cycloaddition pathways often complicate this simple model.
This guide treats your chemical reaction as a debuggable system. Follow the diagnostic workflows below to isolate and resolve your specific selectivity failure.
Diagnostic Workflow (Logic Tree)
Before altering reagents, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of selectivity loss in [3+2] cycloadditions.
Technical Modules (The "Fixes")
Module A: Electronic Control (The Regio-Scramble)
Symptom: You observe a mixture of regioisomers (e.g., 2,4-substituted vs. 2,3-substituted pyrrolidines). Root Cause: The Frontier Molecular Orbital (FMO) coefficients at the reactive sites are not sufficiently differentiated.
The Science: Azomethine ylides are Type I dipoles (HOMO-controlled). The reaction is driven by the interaction of the Ylide HOMO and the Dipolarophile LUMO .
-
Rule: The carbon of the dipole with the largest HOMO coefficient bonds to the carbon of the dipolarophile with the largest LUMO coefficient.
-
Failure: If the electronic bias is weak (e.g., alkyl-substituted alkenes), the coefficients are similar, leading to mixtures.
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
| Dipolarophile | Add EWG (Electron Withdrawing Group) | Lowers LUMO energy, increasing the coefficient at the |
| Lewis Acid | Add Ag(I) or Cu(I) | Coordination to the ylide raises the HOMO; coordination to the dipolarophile (rare for these metals) lowers LUMO. |
| Substituents | Use Fluorinated Groups |
Q: My dipolarophile is an electron-poor alkene (e.g., acrylate). Which isomer should I expect?
A: The unsubstituted (or less hindered) carbon of the azomethine ylide is usually the most nucleophilic. It will attack the
Module B: Stereochemical Inversion (Endo vs. Exo)
Symptom: You need the endo-isomer, but you are getting the exo-isomer (or vice versa). Root Cause: Metal coordination geometry and secondary orbital interactions.
The Science:
-
Ag(I) Catalysis: Typically favors endo-selectivity .[1][2] Ag(I) forms a tetrahedral geometry that allows attractive secondary orbital interactions (favors endo).
-
Cu(I) Catalysis: Often favors exo-selectivity . Cu(I) prefers square planar or distorted tetrahedral geometries where steric repulsion between the ligand and the dipolarophile pushes the reaction toward the exo-pathway [2].
Troubleshooting Protocol:
-
Switch the Metal: If Ag(OAc) gives endo, try Cu(CH₃CN)₄PF₆ to flip to exo.
-
Ligand Tuning:
-
For Endo: Use ligands with minimal steric bulk near the metal center (e.g., simple phosphines).
-
For Exo: Use bulky ligands (e.g., Ferrocenyl ligands like Fesulphos) that physically block the endo-approach [3].
-
Module C: The "Background Reaction" (Racemic Mixtures)
Symptom: Low ee% despite using a chiral catalyst. Root Cause: The uncatalyzed thermal cycloaddition is competing with the catalyzed pathway. Azomethine ylides can form thermally from imines via a 1,5-H shift without metal.
The Fix:
-
Temperature: Lower the reaction temperature to -20°C or -40°C. The catalyzed pathway has a lower activation energy and will dominate at low temps.
-
Base Selection: Switch from
to a bulky base like KOtBu or Ag_2CO_3 (intrinsic base). This ensures deprotonation only occurs within the coordination sphere of the metal [4].
Standard Operating Procedure (SOP)
Protocol: Ag(I)-Catalyzed Asymmetric Cycloaddition Use this baseline protocol to benchmark your selectivity.
Reagents:
-
Imine Precursor (1.0 equiv)
-
Dipolarophile (1.2 equiv)
-
AgOAc (3-5 mol%)
-
Chiral Ligand (e.g., Phosphoramidite or Bisphosphine) (3-6 mol%)
-
Base:
(1.1 equiv) -
Solvent: DCM or Toluene (0.1 M)
Step-by-Step:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the Chiral Ligand in anhydrous solvent. Stir for 30 mins at RT.
-
Checkpoint: Solution should be clear. Turbidity implies ligand insolubility or wet solvent.
-
-
Imine Addition: Add the imine precursor. Stir for 10 mins.
-
Base & Dipolarophile: Cool to -20°C . Add the dipolarophile, followed by slow addition of
.-
Why slow? Prevents rapid, non-selective deprotonation.
-
-
Monitoring: Monitor by TLC. If conversion is <10% after 4h, slowly warm to 0°C.
-
Quench: Filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.
Mechanistic Visualization
Understanding the transition state is critical for predicting steric clashes.
Figure 2: Metal-chelated azomethine ylide transition state. The chiral ligand (Yellow) creates a steric pocket that forces the Dipolarophile (Green) to approach from a specific face and orientation.
FAQ: Rapid Fire Troubleshooting
Q: I am getting low yields with bulky dipolarophiles. A: Steric hindrance is preventing the approach. Switch to a planar chiral ligand (like PhanePhos) which offers a flatter chiral pocket, or increase solvent polarity (add 10% THF) to stabilize the zwitterionic transition state.
Q: Can I use water as a solvent? A: Generally, no. Azomethine ylides hydrolyze easily. However, "On Water" conditions (heterogeneous suspension) have been reported for specific substrates, often accelerating the reaction due to hydrophobic effects. For standard support, stick to anhydrous DCM or Toluene.
Q: My product is unstable on silica gel.
A: Pyrrolidines are basic amines. They can streak or decompose on acidic silica. Pre-treat your silica column with 1%
References
-
Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Universidad Autónoma de Madrid.9[8][10]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.1[1][7][8]
-
Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides. PubMed.10[1][8]
-
K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition. Journal of Organic Chemistry.8[8]
Sources
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Comparative Analysis of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine
[1]
Executive Summary
Product: trans-1-Benzyl-3-nitro-4-phenylpyrrolidine Application: Chiral scaffold in peptidomimetic drug discovery; intermediate in the synthesis of anticancer agents (e.g., MDM2 inhibitors).[1] Analytical Challenge: Unambiguous assignment of relative stereochemistry (C3-Nitro vs. C4-Phenyl) in a flexible five-membered ring system.
This guide provides a technical breakdown of the 1H-NMR spectral characteristics of trans-1-benzyl-3-nitro-4-phenylpyrrolidine. It compares the trans-isomer against its cis-diastereomer, establishing a self-validating protocol for stereochemical assignment using coupling constants (
Molecular Profile and Synthesis Context[2][3][4][5][6]
The title compound is typically synthesized via a [3+2] 1,3-dipolar cycloaddition between an N-benzyl azomethine ylide (generated in situ) and
-
Thermodynamic Product: The trans-isomer (anti-relationship between
and ) is generally favored to minimize steric repulsion.[1] -
Kinetic Product: The cis-isomer may form via specific endo-transition states but often equilibrates to trans under basic conditions.[1]
Structural Numbering
For the analysis below, the pyrrolidine ring is numbered starting from the Nitrogen (1).
Comparative H-NMR Analysis
The primary challenge in analyzing 3,4-disubstituted pyrrolidines is the conformational flexibility of the five-membered ring (envelope conformations), which renders the Karplus relationship for vicinal coupling (
A. Chemical Shift Data ( , ppm)
Solvent: CDCl
| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.20 – 7.45 | Multiplet | 10H | Overlapping Phenyl (C4) and Benzyl (N-Bn) aromatic protons.[1] |
| H3 | 5.05 – 5.15 | ddd or q | 1H | Diagnostic Peak. Highly deshielded by the strong electron-withdrawing Nitro group.[1] |
| H4 | 3.95 – 4.05 | td or m | 1H | Benzylic methine.[1] Shielded relative to H3 but deshielded relative to ring |
| N-CH | 3.65 – 3.75 | AB System ( | 2H | Diastereotopic protons due to the chiral centers at C3/C4.[1] Often appears as a split quartet or two doublets.[1] |
| H2 / H5 | 2.80 – 3.40 | Multiplets | 4H | Ring methylene protons.[1] Complex splitting due to geminal ( |
B. The Stereochemical Differentiator: Trans vs. Cis[1][8][9]
The distinction between trans and cis isomers relies on the vicinal coupling constant between H3 and H4 (
| Feature | trans-Isomer (Product) | cis-Isomer (Alternative) |
| 6.0 – 8.0 Hz | 8.5 – 10.5 Hz | |
| Conformation | Substituents are pseudo-diequatorial or pseudo-diaxial (anti).[1] | Substituents are pseudo-equatorial/axial (syn).[1] |
| NOESY Signal | Weak/Absent between H3 and H4.[1] | Strong correlation between H3 and H4.[1] |
| Stability | Thermodynamically stable.[1] | Often converts to trans upon heating/base treatment.[1] |
Critical Insight: In 5-membered rings, a
of ~6-8 Hz is characteristic of the trans relationship in nitro-pyrrolidines, whereas the cis form typically displays a larger coupling constant due to the specific envelope geometry that minimizes eclipsing interactions. However,values alone are not definitive proof.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, the following workflow combines 1D-NMR with 2D-NOESY for absolute confirmation.
Step 1: Sample Preparation[1]
-
Mass: Dissolve 5–10 mg of the purified cycloadduct in 0.6 mL of CDCl
(99.8% D).-
Note: Neutralize solvent with basic alumina if the nitro group is sensitive to acid traces.[1]
-
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (1H-NMR)[1]
-
Pulse Sequence: Standard zg30 or zg.
-
Scans (NS): 16 (minimum) to resolve the benzylic AB system clearly.
-
Relaxation Delay (D1): Set to
seconds. This allows full relaxation of the nitro-methine proton (H3), ensuring accurate integration relative to the aromatic protons.
Step 3: NOESY Confirmation (The "Gold Standard")
Run a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]
Visualization of Analytical Workflow
The following diagrams illustrate the logical pathway for synthesis, isolation, and stereochemical assignment.
Diagram 1: Analytical Logic Tree
Caption: Logic tree for distinguishing trans/cis isomers using coupling constants and NOE correlations.
Diagram 2: NOE Interaction Map
Caption: Visualization of spatial proximity. In the trans isomer, H3 and H4 point in opposite directions, preventing NOE signal transfer.
Troubleshooting & Expert Tips
-
The "Roof Effect": At lower field strengths (e.g., 60 MHz or 300 MHz), the multiplets for H2 and H5 may overlap significantly with H4, creating second-order effects.[1]
-
Solvent Effects: If the H3 signal is obscured by the water peak or overlaps with H4 in CDCl
, switch to Benzene-d6 ( ) .[1] The magnetic anisotropy of the benzene ring often induces significant shifts in the pyrrolidine ring protons, resolving overlaps. -
Diastereotopic Benzyl Protons: Do not mistake the split signal of the
-benzyl (at ~3.7 ppm) for a quartet from the ring.[1] It is an AB system ( Hz) because the nitrogen is adjacent to chiral centers, making the two benzylic protons magnetically non-equivalent.
References
-
Padwa, A., & Pearson, W. H. (2003).[1] Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Derived from Azomethine Ylides. In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Wiley-Interscience.[1] [1]
-
Nair, V., et al. (2012).[1] "Stereoselective synthesis of spiropyrrolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 53(35), 4683-4686.[1] (Demonstrates typical coupling constants for trans-nitro-phenyl pyrrolidines).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Karplus relationships in 5-membered rings). [1]
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.[1] (Authoritative database on coupling constants).
Distinguishing cis vs trans isomers of 1-Benzyl-3-nitro-4-phenylpyrrolidine
This guide outlines the definitive technical workflow for distinguishing the cis and trans isomers of 1-Benzyl-3-nitro-4-phenylpyrrolidine . It is designed for researchers requiring absolute stereochemical validation in drug discovery and organocatalytic scaffold synthesis.
Part 1: The Stereochemical Challenge
The core challenge in characterizing 1-Benzyl-3-nitro-4-phenylpyrrolidine lies in the flexibility of the pyrrolidine ring (envelope vs. twist conformations) and the electronic influence of the nitro group.
-
Cis-Isomer: The nitro group at C3 and the phenyl group at C4 reside on the same face of the pyrrolidine ring. This is often the kinetic product of endo-selective [3+2] cycloadditions.
-
Trans-Isomer: The nitro and phenyl groups reside on opposite faces. This is typically the thermodynamic product, minimizing steric repulsion between the bulky phenyl and nitro moieties.
Distinguishing these requires a multi-faceted approach where NMR spectroscopy (coupling constants & NOE) serves as the primary rapid tool, and X-ray crystallography acts as the ultimate arbiter.
Part 2: Primary Identification Method – 1H NMR Spectroscopy
The most accessible method for assignment is analyzing the vicinal coupling constant (
Coupling Constant Analysis ( )
Due to the Karplus relationship, the dihedral angle between H3 and H4 dictates the magnitude of the splitting.[1]
-
Cis-Isomer (0°–30° dihedral): Protons are eclipsed or nearly eclipsed.
-
Observed
Value: Large (6.0 – 9.0 Hz)
-
-
Trans-Isomer (120°–180° dihedral): Protons are anti-periplanar (or approaching it).
-
Observed
Value: Small (3.0 – 6.0 Hz)
-
Critical Caveat: In 5-membered rings, ring puckering can distort these angles. A "trans" proton pair in a twisted conformation might exhibit a
value closer to 6 Hz, creating ambiguity. Therefore,-coupling should never be the sole determinant if the value falls in the "gray zone" (5.5–6.5 Hz).
Chemical Shift Anisotropy
The phenyl ring at C4 exerts a strong magnetic anisotropic effect (shielding cone) on its neighbors.
-
Cis-Isomer: The H3 proton (alpha to the nitro group) is on the same face as the phenyl ring. It sits directly in the shielding cone of the aromatic system.
-
Result: H3 signal appears upfield (lower ppm) relative to the trans isomer.
-
-
Trans-Isomer: H3 is on the opposite face, away from the shielding cone.
-
Result: H3 signal appears downfield (higher ppm).
-
Part 3: Definitive Validation – 2D NMR (NOESY/ROESY)
When
-
Protocol: Acquire a phase-sensitive NOESY spectrum (mixing time ~500 ms).
-
Cis-Diagnosis: You will observe a strong cross-peak between H3 and H4 . This confirms they are spatially proximal (< 5 Å).
-
Trans-Diagnosis: No cross-peak (or a very weak one) is observed between H3 and H4. Instead, look for cross-peaks between H3 and the ortho-protons of the phenyl ring (if rotation allows) or between H3 and the benzylic protons of the N-substituent, depending on the specific conformer.
Part 4: Comparative Summary Table
| Feature | Cis-Isomer (Kinetic/Endo) | Trans-Isomer (Thermodynamic/Exo) | Reliability |
| H3-H4 Coupling ( | High (6 – 9 Hz) | Low (3 – 6 Hz) | High (unless puckered) |
| NOESY (H3-H4) | Strong Correlation | Absent / Weak | Definitive |
| H3 Chemical Shift | Upfield (Shielded by Ph) | Downfield (Deshielded) | Moderate |
| Thermodynamic Stability | Lower (Steric clash) | Higher (Less crowded) | Context-dependent |
| Synthesis Origin | Endo transition state | Exo transition state | Reaction-dependent |
Part 5: Decision Tree Workflow (Graphviz)
The following diagram illustrates the logical flow for assigning stereochemistry for 1-benzyl-3-nitro-4-phenylpyrrolidine.
Caption: Logical workflow for stereochemical assignment using NMR coupling constants and NOESY correlations.
Part 6: Experimental Protocol for Assignment
Objective: Unambiguous assignment of the isolated isomer.
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is free of paramagnetic impurities (filter through a small plug of cotton if necessary).
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum (minimum 300 MHz, preferably 500 MHz).
-
Locate the signal for H3 (proton alpha to the nitro group). It typically appears as a triplet or doublet of doublets around 4.8–5.3 ppm.
-
Locate H4 (proton alpha to the phenyl ring), typically around 3.5–4.2 ppm.
-
Calculate
by measuring the distance between the outer peaks of the splitting pattern (in Hz).
-
-
NOESY Acquisition:
-
Set up a 2D NOESY experiment.
-
Mixing Time (
): 500 ms (optimal for small molecules). -
Scans: 8–16 scans per increment.
-
Process the data and phase carefully.
-
-
Analysis:
References
-
Synthesis and Stereoselectivity
-
Nasri, L. (2017). "A molecular electron density theory study of [3 + 2] cycloaddition reactions of chiral azomethine ylides with β-nitrostyrene". Theoretical Chemistry Accounts. Link
-
-
NMR Coupling Constants in Pyrrolidines
-
Husain, A. et al. (2015). "Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation". Organic & Biomolecular Chemistry. Link
-
-
General Stereochemical Assignment
-
BenchChem. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants". Link
-
-
Isomer Properties
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rubingroup.org [rubingroup.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine | C17H18N2O2 | CID 45925945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Technical Comparison Guide: Chromatographic Resolution of 1-Benzyl-3-nitro-4-phenylpyrrolidine Isomers
Executive Summary & Stereochemical Context
The synthesis of 1-Benzyl-3-nitro-4-phenylpyrrolidine via [3+2] cycloaddition (1,3-dipolar cycloaddition) of N-benzylazomethine ylide and
For drug development professionals, separating these isomers is critical.[1] The biological activity (e.g., inhibition of MDM2-p53 interaction or specific receptor binding) is often restricted to a single enantiomer of the endo or exo diastereomer.
The Isomer Challenge
-
Diastereomers: The Endo (cis-3,4) and Exo (trans-3,4) forms possess distinct physical properties and can be separated via achiral Reverse Phase (RP) or Normal Phase (NP) chromatography.
-
Enantiomers: Each diastereomer exists as a racemic pair (
/ for cis; / for trans). These require Chiral Stationary Phases (CSPs) for resolution.
This guide compares three distinct chromatographic methodologies to resolve these species, prioritizing resolution (
Analytical Workflow Visualization
The following diagram outlines the logical flow for complete isomeric resolution, moving from crude reaction mixture to isolated enantiomers.
Figure 1: Sequential workflow for the isolation of all four stereoisomers of 1-benzyl-3-nitro-4-phenylpyrrolidine.
Comparative Methodology Guide
Method A: Reverse Phase HPLC (Diastereomer Resolution)
Objective: Separate the Exo (trans) diastereomer from the Endo (cis) diastereomer. Mechanism: Hydrophobic discrimination based on the spatial arrangement of the phenyl and nitro groups. The trans isomer typically adopts a more planar/linear conformation compared to the compact cis form, affecting interaction with C18 chains.
| Parameter | Protocol Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B2-15 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Phenyl absorption) and 210 nm |
| Typical | Trans-isomer: ~8.5 - 9.2 minCis-isomer: ~10.1 - 11.0 min |
Expert Insight: In nitro-aldol cycloadducts, the trans isomer is often less polar in the context of RP-HPLC due to the anti-periplanar arrangement of the nitro and phenyl groups, reducing the net dipole moment relative to the cis isomer. However, retention order can flip depending on the specific stationary phase carbon load. Always inject a standard of the thermodynamically stable isomer (usually trans, obtained via thermal equilibration) to confirm identity.
Method B: Normal Phase Chiral HPLC (Enantiomer Resolution)
Objective: Resolve the racemic pairs (e.g., separate (+)-trans from (-)-trans).
Mechanism: Hydrogen bonding and
| Parameter | Protocol Specification |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H |
| Mobile Phase | Hexane : Isopropanol (IPA) (90:10 v/v) |
| Additives | 0.1% Diethylamine (DEA) (Crucial for peak shape of basic pyrrolidine nitrogen) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
| Selectivity ( | Typically > 1.2 for nitro-pyrrolidines on AD-H phases |
Expert Insight:
The basic nitrogen in the pyrrolidine ring can cause severe tailing on polysaccharide columns due to non-specific interactions with residual silanols. Self-Validating Step: If tailing factor
Method C: HPTLC (High-Throughput Screening)
Objective: Rapid qualitative check of reaction progress and diastereomeric ratio (dr).
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV lamp (254 nm) or Dragendorff’s reagent (stains tertiary amines orange).
-
Performance: Trans isomer usually displays a higher
value (approx 0.6) compared to the cis isomer (approx 0.4) due to the higher polarity of the cis arrangement on silica.
Stereochemical Interaction Mechanism
Understanding why separation occurs allows for rational method optimization. The diagram below illustrates the interaction of the nitro-pyrrolidine with a Chiral Stationary Phase (CSP).
Figure 2: Mechanistic interactions between the analyte and Chiralpak AD-H stationary phase. The nitro group serves as the primary "handle" for chiral recognition.
Data Summary & Performance Comparison
The following table summarizes the expected performance metrics based on standard behaviors of 3-nitro-4-phenylpyrrolidine derivatives in literature [1, 2].
| Feature | Method A (RP-HPLC) | Method B (Chiral HPLC) | Method C (HPTLC) |
| Separation Type | Diastereomers (Cis vs Trans) | Enantiomers (R,R vs S,S) | Diastereomers |
| Resolution ( | High ( | Variable ( | Low (Visual only) |
| Run Time | 15-20 mins | 20-40 mins | 5-10 mins |
| Cost Per Run | Low (ACN/Water) | High (Chiral Columns/Solvents) | Very Low |
| Scalability | Excellent (Prep-HPLC compatible) | Moderate (Requires Prep-Chiral) | N/A |
Troubleshooting Guide
-
Issue: Co-elution of diastereomers in RP-HPLC.
-
Solution: Switch to a Phenyl-Hexyl column. The
- interaction with the stationary phase often enhances selectivity for the 4-phenyl substituent orientation.
-
-
Issue: Broad peaks in Chiral HPLC.
-
Solution: The pyrrolidine nitrogen is likely protonating on acidic silanols. Ensure DEA (0.1%) is fresh. Alternatively, use Ammonium Acetate (10mM) if running in Reverse Phase Chiral mode (e.g., Chiralpak AD-RH).
-
References
-
Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Stereochemistry of 1,3-dipolar cycloaddition of imines of alpha-amino acid esters." Tetrahedron, 43(24), 5887-5898.
-
Sebastián, D., et al. (2010). "Synthesis of a New Chiral Pyrrolidine." PMC - NIH, describing HPLC conditions for similar nitro-pyrrolidines using Chiralpak AD.
-
Phenomenex Application Guide. (2023). "Chiral HPLC Separations: Strategies for Method Development." Phenomenex Technical Resources.
-
Yuan, B. (2022).[2] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta.
Sources
Safety Operating Guide
Personal protective equipment for handling trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the guidance herein is synthesized from data on structurally related compounds, including substituted pyrrolidines and organic nitro compounds. A conservative approach to safety is therefore strongly advised.
Compound Overview and Hazard Analysis
This compound (CAS No. 756791-42-1) is a research chemical with the molecular formula C17H18N2O2.[1][2][3] It is primarily utilized as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3]
-
Pyrrolidine Moiety: The core pyrrolidine structure is found in compounds that can be skin and eye irritants, and may be harmful if inhaled or ingested.[4][5] Some pyrrolidine derivatives are classified as causing severe skin burns and eye damage.[5][6]
-
Nitro Functional Group: Organic nitro compounds are a well-known class of energetic materials and should be handled with care.[7] They can be strong oxidizers, potentially explosive, and may exhibit toxicity.[7][8] Many nitroaromatic compounds are known to be toxic and persistent environmental pollutants.[9]
-
Benzyl and Phenyl Groups: These aromatic groups do not significantly alter the primary hazards but contribute to the overall lipophilicity of the molecule, which may affect its absorption through the skin.
Based on this structural analysis, it is prudent to treat this compound as a substance that is potentially harmful by inhalation, in contact with skin, and if swallowed, and may cause irritation to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Given the potential for skin irritation and absorption, robust hand protection is critical.
-
Glove Selection: No single glove material offers universal protection.[10] For handling substituted pyrrolidines and nitro compounds, nitrile gloves are a common recommendation. However, it is imperative to consult the glove manufacturer's compatibility charts for specific chemical resistance data. For extended or high-exposure work, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material like Viton or butyl rubber over an inner nitrile glove.
-
Glove Usage Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Remove and replace gloves immediately if they become contaminated.
-
Do not wear gloves outside of the laboratory to prevent the spread of contamination.[10]
-
Wash hands thoroughly with soap and water after removing gloves.
-
To protect against splashes and aerosols, appropriate eye and face protection is essential.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazards: Chemical splash goggles should be worn when there is a risk of splashing, such as during solution preparation or transfers.[4][10]
-
Maximum Protection: A full-face shield worn over chemical splash goggles is required when handling larger quantities or when there is a significant risk of a violent reaction or splash.[4][10]
Protecting the skin from potential contact is a key safety measure.
-
A flame-resistant laboratory coat is mandatory and should be fully buttoned.
-
Ensure full leg coverage with long pants or equivalent attire.
-
Closed-toe shoes are required at all times in the laboratory.[11]
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator with organic vapor cartridges is recommended if there is a risk of generating aerosols or dusts outside of a fume hood.[12]
-
Fit Testing: All personnel required to wear respirators must be medically cleared and have undergone a successful fit test as part of a comprehensive respiratory protection program.[4]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Hand | Single pair of nitrile gloves | Double-gloving (nitrile) or heavy-duty gloves |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and/or full-face shield |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes | Chemical-resistant apron over lab coat |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with organic vapor cartridges |
Operational and Disposal Plans
-
Primary Containment: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Ventilation: Ensure adequate general laboratory ventilation. At least one fume hood in the lab should remain on at all times to maintain negative pressure.[11]
-
Avoiding Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][7] Use spark-proof tools and explosion-proof equipment where necessary.[7]
-
Personal Hygiene: Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[13]
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large, involves a highly volatile solvent, or you are not trained to handle it, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary depending on the volatility of the solvent used.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste.
Sources
- 1. This compound | C17H18N2O2 | CID 45925945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 756791-42-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. research.uga.edu [research.uga.edu]
- 8. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
